molecular formula C10H14O4 B1147223 去限制素 A CAS No. 127393-90-2

去限制素 A

货号 B1147223
CAS 编号: 127393-90-2
分子量: 198.22
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decarestrictine A is a cholesterol biosynthesis inhibitor with a Decanolide structure produced by Penicillum sunplicissimum and Pen. corylophilufn . It is a novel 10-membered lactone .


Synthesis Analysis

The total synthesis of Decarestrictine A involves a common synthetic strategy. The key steps are ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates to furnish the respective Z-macrocycles .


Molecular Structure Analysis

The structures of Decarestrictine A were established by spectroscopic analysis and confirmed by X-ray analysis . The decarestrictines vary in the oxygenation pattern between C-3 and C-7 and show structural similarities to known lactones from other fungi .


Chemical Reactions Analysis

The key steps in the chemical reactions of Decarestrictine A are ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .


Physical And Chemical Properties Analysis

Decarestrictine A has a molecular formula of C10H14O4 . More detailed physical and chemical properties may be found in the Safety Data Sheets .

科学研究应用

Total Synthesis of Decarestrictine I

  • Summary of Application : Decarestrictine I is synthesized via a ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .
  • Methods of Application : The key steps in the synthesis include ring-closing metathesis of epoxy dienoic esters and Yamaguchi esterification .
  • Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I .

Stereoselective Total Synthesis of Decarestrictine J

  • Summary of Application : Decarestrictine J has been synthesized from inexpensive and commercially available starting materials .
  • Methods of Application : The synthesis utilizes Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation .
  • Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine J .

Total Synthesis of Decarestrictine I and Botryolide B

  • Summary of Application : A convergent stereoselective total synthesis of decarestrictine I and botryolide B invoking a common synthetic strategy is reported .
  • Methods of Application : The key steps are: ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates to furnish the respective Z-macrocycles .
  • Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I and Botryolide B .

Total Synthesis of Decarestrictine I and Botryolide B via RCM Protocol

  • Summary of Application : A convergent stereoselective total synthesis of decarestrictine I and botryolide B via RCM protocol is reported .
  • Methods of Application : The key steps are: ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .
  • Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I and Botryolide B .

安全和危害

Detailed safety and hazard information for Decarestrictine A can be found in its Safety Data Sheets .

未来方向

The future directions of Decarestrictine A research could involve further exploration of its inhibitory effect on cholesterol biosynthesis and its potential applications in medicine .

属性

IUPAC Name

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWPVPJYCLLPQL-PHKLUEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)C=CC(CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decarestrictine A

Citations

For This Compound
18
Citations
VB Riatto, RA Pilli, MM Victor - Tetrahedron, 2008 - Elsevier
… Decarestrictine A and decarestrictine C seemed to be homogeneous on TLC, however, their 1 H NMR spectra revealed that both decarestrictines actually consist of two components: A …
Number of citations: 95 www.sciencedirect.com
F Xie, DD Xia, HJ Duan, Y Sun, ZF Zi… - Chemistry & …, 2023 - Wiley Online Library
… ‘Secondary metabolites by chemical-screening .9. decarestrictines, a new family of inhibitors of cholesterol-biosynthesis from Penicillium .2. structure elucidation of the decarestrictine-a …
Number of citations: 1 onlinelibrary.wiley.com
M Mayer, R Thiericke - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… We found intact acetate building blocks in Cl/C-2, C-3/C-4, C-5/C-6, C-7/C-8 and C-9/C-10 in 1 and 2 as well as in the minor components decarestrictine A, ,A, (3,4). In this feeding …
Number of citations: 17 pubs.rsc.org
AA Sy, DC Swenson, JB Gloer… - Journal of natural …, 2008 - ACS Publications
… (5) However, in the case of 2, the J H4-H5 value (11 Hz) was significantly smaller than that of decarestrictine A 1 or A 2 (15–16 Hz), indicating the presence of a cis C-4–C-5 olefin in the …
Number of citations: 44 pubs.acs.org
A GÖHRT, A Zeeck, K HÜTTER, R Kirsch… - The Journal of …, 1992 - jstage.jst.go.jp
Decarestrictine B (C10H14O5) was purified by repeated silica gel column chromatography to yield 57.4 mg per liter of culture broth of a pure, colorless oil. The IRspectrum1* revealed …
Number of citations: 130 www.jstage.jst.go.jp
M Arai, N Morita, S Aoyagi, C Kibayashi - Tetrahedron Letters, 2000 - Elsevier
… Of these decarestrictines, decarestrictine A and decarestrictine C seemed to be homogeneous on TLC, however, their 1 H NMR spectra revealed that both decarestrictines actually …
Number of citations: 24 www.sciencedirect.com
S GRABLEY, E GRANZER, K HÜTTER… - The Journal of …, 1992 - jstage.jst.go.jp
… The10~7 mol/liter concentration of each decarestrictine resulted in inhibition effects of about 40%(decarestrictine A), 20%(B), 30%(C), and 50%(D), respectively. In this test the IC50 for …
Number of citations: 148 www.jstage.jst.go.jp
NH Shady, A Zayed, R Alaaeldin, M Hisham… - South African Journal of …, 2023 - Elsevier
… Decarestrictine A, 3-ketone is a metabolite of Decarestrictine A (produced from Penicillium simplicissimum). Thioesterase enzyme DcsC oxidizes the allylic C6 position of 2a to the …
Number of citations: 0 www.sciencedirect.com
N Machinaga, C Kibayashi - Tetrahedron letters, 1993 - Elsevier
… nucleus instead of the lactone ring which is usually found in other members of the decarestrictine family such as decarestrictine A to K,l-3 and M.* The intriguing biological activity in this …
Number of citations: 29 www.sciencedirect.com
BK Joshi, JB Gloer, DT Wicklow - Journal of Natural Products, 2002 - ACS Publications
… reversed-phase HPLC (Dynamax column as above; 20 → 100% CH 3 CN in 0.1% HCOOH in 20 min) to afford decarestrictine I (6.7 mg; t R 9.5 min) and decarestrictine A 1 (7.6 mg, t R …
Number of citations: 56 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。